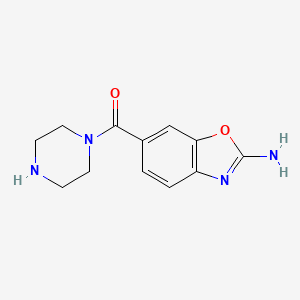

6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine

Descripción

Propiedades

IUPAC Name |

(2-amino-1,3-benzoxazol-6-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c13-12-15-9-2-1-8(7-10(9)18-12)11(17)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQHKIDIDQIVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)N=C(O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

- 2-(3H)-benzoxazolone derivatives serve as the fundamental scaffold.

- 6-(2-bromo-acetyl)-2(3H)-benzoxazolone is a commonly used intermediate for modification at the 6th position.

- Piperazine derivatives , particularly piperazine itself or its substituted forms, are used for coupling.

Method 1: Mannich Reaction for Position Modification

One approach involves the Mannich reaction to modify the benzoxazole at specific positions, although primarily used for the 3rd position, this method sets the basis for functional group introduction.

- Reaction conditions: reflux with formaldehyde and secondary amines.

- Outcome: introduction of aminomethyl groups which can be further modified.

- Characterization: FT-IR and 1H-NMR confirm substitution patterns.

Method 2: Acylation at the 6th Position Using Acyl Chlorides

A more direct method for preparing 6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine involves acylation of the benzoxazole derivative at the 6th position using acyl chlorides or activated carboxylic acids.

- Example: Reaction of 6-(2-bromo-acetyl)-2(3H)-benzoxazolone with piperazine under room temperature.

- Reagents: 6-(2-bromo-acetyl)-2(3H)-benzoxazolone, piperazine, base (e.g., triethylamine).

- Solvent: Dichloromethane or other aprotic solvents.

- Reaction time: Several hours to overnight.

- Purification: Column chromatography or preparative HPLC.

- Yields: Moderate to high, depending on reaction conditions.

Method 3: Coupling Using Carbodiimide or T3P® Activation

For coupling carboxylic acids with piperazine derivatives, reagents like T3P® (propylphosphonic anhydride) or carbodiimides are used to activate the acid group for amide bond formation.

- Procedure: Mix 6-(piperazine-1-sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride with the carboxylic acid and T3P® in dichloromethane at 0 °C, then stir at room temperature overnight.

- Base: Triethylamine to neutralize acid byproducts.

- Purification: Silica gel chromatography.

- Yield example: 43% yield reported for similar benzoxazole derivatives.

- Characterization: LC-MS and 1H NMR confirm product identity.

Detailed Research Findings and Data

Spectroscopic Characterization

- 1H NMR : Key signals include broad singlets for amine protons (~11-12 ppm), aromatic protons between 7-8 ppm, and piperazine methylene protons around 3-4 ppm.

- FT-IR : Characteristic amide carbonyl stretch near 1650 cm⁻¹, N-H bending, and aromatic C-H stretches.

- LC-MS : Molecular ion peaks consistent with expected molecular weights (e.g., m/z ~416-441 [M+H]+ depending on substituents).

Reaction Yields and Purity

| Preparation Step | Conditions | Yield (%) | Purification Method | Key Characterization Techniques |

|---|---|---|---|---|

| Acylation with 6-(2-bromo-acetyl)benzoxazolone | Room temperature, CH2Cl2, base | 28-43 | Preparative HPLC/Chromatography | 1H NMR, FT-IR, LC-MS |

| Coupling with carboxylic acid + T3P® | 0 °C to RT, CH2Cl2, Et3N | 43 | Silica gel chromatography | LC-MS, 1H NMR |

| Mannich reaction (for related derivatives) | Reflux, formaldehyde, amine | Moderate | TLC, Melting point | FT-IR, 1H NMR |

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Mannich Reaction | 2-(3H)-benzoxazolone, formaldehyde, amine | Reflux | Moderate | Used mainly for 3rd position modification |

| Acylation with Acyl Chloride | 6-(2-bromo-acetyl)-2(3H)-benzoxazolone, piperazine | Room temperature, base, CH2Cl2 | 28-43 | Direct 6th position modification |

| Amide Coupling (T3P®) | 6-(piperazine-1-sulfonyl)-benzoxazolone, carboxylic acid | 0 °C to RT, Et3N, CH2Cl2 | 43 | Efficient amide bond formation |

Análisis De Reacciones Químicas

Types of Reactions: 6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown significant cytotoxic effects against various cancer cell lines, with half-maximal inhibitory concentration (IC50) values indicating promising potential as an anticancer agent.

Table 1: Cytotoxic Activity of 6-(Piperazine-1-carbonyl)-1,3-benzoxazol-2-amine

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB 231 | 38.29 |

| U-87 MG | 40.59 |

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines, causing apoptosis and cell cycle arrest at the G2/M phase. The mechanism involves inhibition of specific enzymes associated with cancer proliferation pathways.

Antimicrobial Activity

The compound has also been evaluated for its antibacterial activity against strains such as E. coli. Structural modifications have been shown to enhance effectiveness against resistant strains, highlighting its potential as a lead compound in antibiotic development.

Coordination Chemistry

In addition to biological applications, this compound serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Anticancer Study

A study explored the effects of benzoxazole derivatives on breast cancer cell lines, revealing that certain compounds caused significant apoptosis and cell cycle arrest at the G2/M phase. The findings suggest that these derivatives could be further developed into therapeutic agents.

Antimicrobial Study

Another research focused on the antibacterial activity of benzoxazole derivatives against E. coli, demonstrating that structural modifications could enhance their effectiveness against resistant strains. This study underscores the importance of chemical diversity in developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Insights

- Piperazine vs. The imine group in 6-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-benzoxazol-2-imine may reduce stability under physiological conditions compared to the amine in the target compound .

Substituent Effects :

- Chloro (5-chloro-1,3-benzoxazol-2-amine) and nitro groups (e.g., 5-chloro-6-nitro-1,3-benzoxazol-2-amine ) are associated with enzyme inhibition but may introduce toxicity risks. The absence of these groups in the target compound could favor safety.

- Difluoromethyl (6-(difluoromethyl)-1,3-benzoxazol-2-amine) enhances lipophilicity, which might improve blood-brain barrier penetration .

Actividad Biológica

6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzoxazole core linked to a piperazine moiety via a carbonyl group. This unique structure imparts distinctive electronic and steric properties, enhancing its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-1,3-benzoxazole with piperazine derivatives. This method allows for modifications that can enhance biological activity, such as altering substituents on the benzoxazole ring.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit potent antimicrobial activity . For instance:

- Bacterial Activity : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 25 μg/mL for certain derivatives .

Anticancer Activity

The compound has been evaluated for its anticancer properties , demonstrating significant cytotoxic effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some derivatives ranged from 34 to >100 µM, indicating promising potential as an anticancer agent .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | IC50 (µM) in MDA-MB 231 | IC50 (µM) in U-87 MG |

|---|---|---|

| This compound | 38.29 | 40.59 |

| Benzimidazole derivative | 34.31 | 39.78 |

| Reference drug (ABZ) | 83.10 | 40.59 |

The mechanism of action involves the inhibition of specific enzymes or receptors associated with disease pathways. For example, it may inhibit enzymes involved in cancer proliferation or microbial resistance mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Anticancer Study : A study investigated the effects of a series of benzoxazole derivatives on breast cancer cell lines, revealing that certain compounds caused significant apoptosis and cell cycle arrest at the G2/M phase .

- Antimicrobial Study : Another research focused on the antibacterial activity of benzoxazole derivatives against E. coli, demonstrating that structural modifications could enhance their effectiveness against resistant strains .

Q & A

Q. Basic Research Focus

- NMR spectroscopy : H and C NMR are critical for confirming the benzoxazole core (e.g., aromatic protons at δ 7.2–8.0 ppm) and piperazine-carbamide linkage (amide carbonyl at ~δ 165 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 275.1) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities; for example, hydrogen bonding between the amine and carbonyl groups stabilizes the crystal lattice .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% for biological assays) .

How can computational methods aid in designing derivatives with enhanced bioactivity?

Q. Advanced Research Focus

- Quantum mechanical calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for improved receptor binding .

- Molecular docking : Virtual screening against targets (e.g., kinases or GPCRs) identifies derivatives with optimal binding poses. For instance, piperazine substituents can be tailored to fit hydrophobic pockets .

- Reaction path algorithms : Tools like GRRM (Global Reaction Route Mapping) explore feasible synthetic pathways for novel derivatives, reducing trial-and-error experimentation .

What strategies resolve contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

- Dose-response validation : Replicate assays across multiple cell lines (e.g., IC variations in cancer vs. normal cells) to confirm specificity .

- Metabolic stability studies : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .

- Target profiling : Kinome-wide screening (e.g., using KINOMEscan) identifies off-target effects that may explain divergent results .

How can reaction conditions be optimized to scale up synthesis without compromising yield?

Q. Advanced Research Focus

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., acylations) .

- Catalyst recycling : Immobilized catalysts (e.g., silica-supported palladium) reduce costs in cross-coupling reactions .

- Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., pH, solvent ratio) for robust process scaling .

What are the common side reactions during piperazine ring functionalization, and how are they mitigated?

Q. Basic Research Focus

- N-Alkylation competition : Piperazine’s two nitrogen atoms may lead to over-alkylation. Using bulky electrophiles (e.g., tert-butyl bromoacetate) or low temperatures favors mono-substitution .

- Oxidation of amines : Piperazine’s secondary amines can oxidize; inert atmospheres (N/Ar) and antioxidants (e.g., BHT) prevent degradation .

- Byproduct formation : TLC monitoring (e.g., ethyl acetate/hexane, 1:3) and column chromatography isolate the desired product .

What methodologies are used to evaluate the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- Plasma protein binding : Equilibrium dialysis assesses binding affinity to albumin, influencing bioavailability .

- Caco-2 permeability assays : Predict intestinal absorption for oral dosing .

- CYP450 inhibition screening : Fluorescent probes (e.g., Vivid® CYP450 kits) determine metabolic interference risks .

How does the benzoxazole ring’s electronic structure influence reactivity in further derivatizations?

Q. Advanced Research Focus

- Electrophilic substitution : Electron-withdrawing groups (e.g., carbonyl) deactivate the benzoxazole ring, directing substitutions to the 5-position. DFT calculations map charge distribution to predict sites .

- Nucleophilic ring-opening : Strong nucleophiles (e.g., Grignard reagents) cleave the oxazole ring; controlled conditions (low temp, anhydrous solvents) prevent degradation .

What are the best practices for storing and handling this compound to ensure stability?

Q. Basic Research Focus

- Storage : -20°C under argon in amber vials to prevent hydrolysis of the amide bond .

- Handling : Use anhydrous solvents (e.g., dried DCM) during reactions to avoid decomposition .

How can structural analogs be designed to improve water solubility while retaining activity?

Q. Advanced Research Focus

- PEGylation : Attaching polyethylene glycol chains to the piperazine nitrogen enhances solubility without altering core pharmacophores .

- Salt formation : Hydrochloride salts of the amine group improve aqueous solubility (e.g., 30 mg/mL in PBS) .

- Bioisosteric replacement : Replace benzoxazole with pyridoxazole to introduce polar nitrogen atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.